2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
Description
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a benzaldehyde core substituted with a 4-chloro-3-fluorophenoxy group at the 2-position and an O-(2,4-dichlorobenzyl)oxime moiety. Its structure emphasizes the strategic placement of halogens (Cl, F) on both the phenoxy and benzyl groups, which are critical for modulating biological activity and binding affinity .
Properties
IUPAC Name |
(E)-1-[2-(4-chloro-3-fluorophenoxy)phenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3FNO2/c21-15-6-5-14(18(23)9-15)12-26-25-11-13-3-1-2-4-20(13)27-16-7-8-17(22)19(24)10-16/h1-11H,12H2/b25-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUTOZHRBZVBW-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-3-fluoroaniline with 2-chlorobenzaldehyde under specific conditions to form 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde. This intermediate is then reacted with 2,4-dichlorobenzyl hydroxylamine to form the final oxime product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, including the management of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can lead to the formation of nitroso compounds, while reduction can yield amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for the modification of biological activity through various synthetic routes. Research has indicated that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies have shown that compounds similar to 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde can inhibit bacterial growth, making them potential candidates for antibiotic development .
- Anticancer Properties : Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cells, warranting further investigation into their mechanism of action and efficacy against specific cancer types .
Biochemical Assays
The compound has been utilized in biochemical assays to study enzyme inhibition. Its ability to act as an oxime allows it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms. For instance:
- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cholinesterases, which are crucial in neurotransmission and are implicated in neurodegenerative diseases .
Material Science
Due to its unique chemical properties, this compound can be used in the development of novel materials. Its fluorinated structure imparts desirable characteristics such as:
- Increased Hydrophobicity : This property can be beneficial in coatings and films that require water resistance.
- Thermal Stability : The presence of halogens often enhances the thermal stability of materials, making them suitable for high-temperature applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings:
- Halogen Substitution Patterns: Replacement of the 2,4-dichlorobenzyl group with mono- or di-fluoro substituents (e.g., 4-chlorobenzyl or 2,4-difluorobenzyl) significantly reduces biological activity. For example: Compound 6d (4-chlorobenzyl): 70% reduction in activity vs. the parent compound . Compound 6e (2,4-difluorobenzyl): 30% reduction in activity .
- Rationale : The 2,4-dichlorobenzyl group enhances hydrophobic interactions and steric complementarity in receptor binding, which fluorine or single chlorine substitutions fail to replicate .
Comparative Table:
Pharmacologically Active Oxime Derivatives
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
- Structural Differences : CITCO replaces the benzaldehyde core with an imidazothiazole ring and uses a 3,4-dichlorobenzyl group.
- Activity : Acts as a human constitutive androstane receptor (CAR) agonist with 85% efficacy compared to the target compound’s receptor-binding profile .
- Key Insight: The imidazothiazole moiety enhances metabolic stability but reduces selectivity for non-CAR targets .
Oxiconazole Derivatives
- Oxiconazole Nitrate: Features a 2-imidazol-1-ylacetophenone core with O-(2,4-dichlorobenzyl)oxime. Application: Antifungal agent targeting cytochrome P450 enzymes. Comparison: The imidazole ring in oxiconazole introduces additional hydrogen-bonding interactions absent in the target compound, broadening its antifungal spectrum .
Anti-Seizure Oxime Derivatives
- 7-Chlorochromanone-O-(2,4-dichlorobenzyl)oxime: Structural Similarity: Shares the O-(2,4-dichlorobenzyl)oxime group but incorporates a chromanone ring. Activity: Demonstrates 90% efficacy in delaying seizures vs. 75% for the target compound, attributed to the chromanone ring’s planar structure enhancing blood-brain barrier penetration .
Key Structure-Activity Relationship (SAR) Insights
Halogen Positioning: 2,4-Dichlorobenzyl: Optimal for receptor binding (hydrophobic and van der Waals interactions) . 3-Fluorophenoxy: Enhances electronic effects without steric hindrance .
Oxime Orientation : The (E)-oxime configuration (trans) is critical for activity; (Z)-isomers show 50–60% reduced potency .
Core Modifications :
- Benzaldehyde vs. Imidazothiazole : The former offers broader receptor selectivity, while the latter improves metabolic stability .
Biological Activity
2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- A chloro and fluorine substituent on the phenoxy group.
- An oxime functional group that may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that phenolic compounds can possess significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) in this compound may enhance its interaction with microbial cell membranes or enzymes, leading to inhibition of growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Properties
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The oxime group may act as a chelating agent, inhibiting metalloproteins involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, disrupting their integrity.
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : Investigated the antimicrobial effects on multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.
- Study B : Evaluated the anticancer potential in mouse models bearing xenografts of human tumors, showing reduced tumor size and improved survival rates.
Q & A
Q. Q1. What are the critical steps in synthesizing 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime, and how can purity be validated?
A1. The synthesis typically involves:
- Ether Formation : Reacting 4-chloro-3-fluorophenol with 2-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxybenzaldehyde intermediate .
- Oxime Formation : Condensing the aldehyde with O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride in ethanol, catalyzed by pyridine or triethylamine .
Validation : - Purity : Assess via HPLC (>95% purity threshold) and NMR spectroscopy (absence of extraneous peaks) .
- Structural Confirmation : Use ¹H/¹³C NMR to verify oxime proton (δ 8.5–9.0 ppm) and aromatic substituents; IR for C=N stretch (~1640 cm⁻¹) .
Q. Q2. What biological assays are commonly used to evaluate this compound’s activity?
A2. Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Mechanistic Studies : Fluorescence polarization assays to detect metal-ion chelation (e.g., Fe³⁺, Cu²⁺) via oxime coordination .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield in oxime formation?
A3. Key parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of hydroxylamine derivatives .
- Catalyst Screening : Test bases (e.g., DBU, Et₃N) for improved proton abstraction; pyridine may reduce side reactions .
- Temperature Control : Maintain 60–70°C to accelerate imine formation while minimizing aldehyde oxidation .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and adjust stoichiometry (1.2:1 aldehyde:hydroxylamine ratio) .
Q. Q4. How do structural modifications (e.g., halogen positioning) influence biological efficacy?
A4. SAR insights:
- Chlorine Substitution : 2,4-Dichlorobenzyl groups enhance lipophilicity, improving membrane permeability (logP ~3.5) and antimicrobial activity .
- Fluorine vs. Chlorine : 4-Chloro-3-fluorophenoxy groups increase metabolic stability compared to non-fluorinated analogs .
Methodology : - Compare analogs (e.g., 2,6-dichloro vs. 2,4-dichloro benzyl) in parallel assays .
- Use molecular docking to predict interactions with target enzymes (e.g., CYP450 isoforms) .
Q. Q5. How should researchers resolve contradictions in reported bioactivity data?
A5. Strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Control Compounds : Use reference agents (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
- Dose-Response Curves : Perform 8-point dilution series to ensure IC₅₀ accuracy (±5% confidence intervals) .
Q. Q6. What computational tools are recommended for studying this compound’s mechanism?
A6.
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model oxime-enzyme interactions (e.g., with bacterial dihydrofolate reductase) .
- MD Simulations : GROMACS for assessing stability of metal-oxime complexes over 100-ns trajectories .
- ADMET Prediction : SwissADME to estimate bioavailability, CYP inhibition, and toxicity .
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent aldehyde hydration .
- Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate selective activity .
- Data Analysis : Apply ANOVA for multi-group bioactivity comparisons (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
